2,3-Dichloro-4-nitrophenol
Overview
Description
2,3-Dichloro-4-nitrophenol is an organochlorine compound. It is a derivative of phenol with two chlorine atoms and one nitro group attached to the benzene ring . It is a common chlorinated nitrophenol pollutant and its environmental fate is of great concern .
Synthesis Analysis
Chlorinated nitrophenols (CNPs) such as 2-chloro-4-nitrophenol (2C4NP), have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-4-nitrophenol is C6H3Cl2NO3 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Cupriavidus sp. CNP-8, a Gram-negative bacterium, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway, significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dichloro-4-nitrophenol is 207.999. It has a density of 1.7±0.1 g/cm3 and a boiling point of 323.0±42.0 °C at 760 mmHg .Scientific Research Applications
- Findings : In studies comparing HOCl (hypochlorous acid) and UV/HOCl (UV-activated HOCl) treatments, UV/HOCl effectively removed 61.4% of 4-nitrophenol within 5 minutes, outperforming UV alone (3.3%) or HOCl alone (32.0%). The process involves radicals (HO• and Cl•) and generates chlorinated byproducts. Notably, wastewater matrix influences the transformation of 4-nitrophenol to 2-chloro-4-nitrophenol in UV/HOCl processes .
- Example : Researchers have explored its potential for catalytic reduction of hazardous aromatic compounds like 4-nitrophenol. Novel materials, such as three-dimensional self-supported AuPd aerogels, enhance catalytic activity and facilitate easy recovery from wastewater .
- Context : Chlorinated nitrophenols (including 2,3-DCNP) find use in the production of pesticides, dyes, and pharmaceuticals .
Water Treatment and Disinfection
Catalysis and Reduction Reactions
Chemical Synthesis and Intermediates
Toxicology and Ecotoxicity Studies
Safety And Hazards
properties
IUPAC Name |
2,3-dichloro-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANZGCKGKOUHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-nitrophenol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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